molecular formula C11H19NO B2423654 (E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one CAS No. 33936-68-4

(E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one

Cat. No. B2423654
CAS RN: 33936-68-4
M. Wt: 181.279
InChI Key: PPDVDNFZPYRBJB-UHFFFAOYSA-N
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Description

“(E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one” is a compound that belongs to the class of organic compounds known as chalcones. Chalcones are aromatic ketones that form the central core for a variety of important biological compounds . They are characterized by the presence of a keto and an enone group. The molecular skeleton of the title molecule is essentially planar .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound “(2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one” was synthesized by the reaction of 4(dimethylamino) benzaldehyde with 1-(2-hydroxyphenyl) ethanone under microwave irradiation .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group . The molecular geometry, vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the interaction of a similar compound with colloidal silver nanoparticles (AgNPs) was studied in ethanol and ethylene glycol using steady-state fluorescence quenching measurements .


Physical And Chemical Properties Analysis

The physical properties of similar compounds have been investigated using molecular dimension simulations. Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio . The s-wave and p-wave velocities as well as static dielectric tensor were also calculated .

Scientific Research Applications

Theoretical Analysis in Cycloaddition Reactions

(E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one has been studied in the context of 1,3-dipolar cycloaddition reactions. Research by Moeinpour and Khojastehnezhad (2015) explored its reactivity using density functional theory, highlighting its role in asynchronous concerted mechanisms in these reactions (Moeinpour & Khojastehnezhad, 2015).

Hydrogen Bonding Capabilities

A study by Pleier et al. (2003) demonstrated that due to the electron-donating effects of the terminal dimethylamino groups, this compound is an excellent proton acceptor. This property facilitates both intra- and intermolecular hydrogen bonds, which has implications in the formation of H-bridged polymers (Pleier et al., 2003).

Applications in Microwave-Assisted Cycloaddition

Bezenšek et al. (2010) utilized (E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one in microwave-assisted cycloaddition reactions. This approach yielded functionalized succinates, highlighting the compound's utility in creating diverse chemical structures (Bezenšek et al., 2010).

Intermediate in Synthesis of Biologically Active Compounds

The compound has been used as an intermediate in synthesizing biologically active compounds, as demonstrated by Zou et al. (2018). They optimized the synthetic method for derivatives of this compound, contributing to anti-cancer drug research (Zou et al., 2018).

Domino Reactions for Tetrahydroquinolones Synthesis

Muthusaravanan et al. (2013) researched its application in domino reactions for synthesizing tetrahydroquinolones. Their study highlights its role in one-pot transformations involving multiple bond formations (Muthusaravanan et al., 2013).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, a chalcone derivative showed an anxiolytic effect in adult zebrafish, which was blocked by flumazenil, a GABAA receptor antagonist, demonstrating that the chalcone must act via the mechanism of the GABA system .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, a compound “(E)-3-(Diethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one” was reported to be safe compared to the adult Zebrafish model up to 96h of analysis .

Future Directions

The future directions of research on similar compounds include their potential applications in diverse fields due to intramolecular charge transfer (ICT) . These photophysical properties can be exploited in many potential applications such as sensing, organic light-emitting diodes, laser, and fluorescent dyes .

properties

IUPAC Name

(E)-1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDVDNFZPYRBJB-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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